![molecular formula C8H14O2 B2603261 2-Oxaspiro[3.5]nonan-7-ol CAS No. 2092707-38-3](/img/structure/B2603261.png)

2-Oxaspiro[3.5]nonan-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

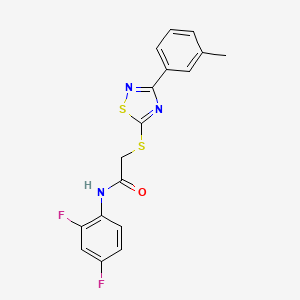

2-Oxaspiro[3.5]nonan-7-ol is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The IUPAC name for this compound is 2-oxaspiro[3.5]nonan-7-ol .

Molecular Structure Analysis

The InChI code for 2-Oxaspiro[3.5]nonan-7-ol is 1S/C8H14O2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Oxaspiro[3.5]nonan-7-ol has a molecular weight of 142.2 . The compound is sealed in dry conditions and stored at 2-8°C . The physical form of the compound can be liquid, solid, semi-solid, or lump .Scientific Research Applications

Synthetic Chemistry and Methodology

Synthesis of β-Lactones : A study by Wedler and Schick (2003) focused on the aldolization of ketones with phenyl ester enolates, leading to the synthesis of various β-lactones, including derivatives of oxaspiro compounds. This method highlights the versatility of oxaspiro compounds in synthetic organic chemistry (Wedler & Schick, 2003).

One-Pot Synthesis : Huynh, Nguyen, and Nishino (2017) reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, showcasing the efficiency of generating complex spirocyclic structures from simpler precursors (Huynh, Nguyen, & Nishino, 2017).

Biological Activity

- Pheromone Analogues : Solari et al. (2007) explored oxaspiropentane derivatives as effective sex pheromone analogues in the gypsy moth, demonstrating the potential of oxaspiro compounds in ecological and agricultural applications (Solari et al., 2007).

Materials Science

- Stereocontrolled Synthesis : Chavre et al. (2009) developed a stereoselective synthesis of 2-oxaspiro[m,n]alkane derivatives, showcasing the importance of oxaspiro compounds in the creation of materials with specific chiral properties (Chavre et al., 2009).

Safety And Hazards

The safety information for 2-Oxaspiro[3.5]nonan-7-ol indicates that it has the following hazard statements: H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

2-oxaspiro[3.5]nonan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJRPNFURNURGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.5]nonan-7-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)

![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)

![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)

![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)

![1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2603197.png)